molecular formula C14H28N2O3 B13954365 tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13954365
M. Wt: 272.38 g/mol
InChI Key: RXXCCFIXKMFJTB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl ester group, and a hydroxy-methylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy-Methylamino Propyl Side Chain: This step involves the addition of the hydroxy-methylamino propyl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxy-methylamino propyl side chain can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxy-methylamino propyl side chain and a tert-butyl ester group makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl 4-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16-8-5-11(6-9-16)12(15-4)7-10-17/h11-12,15,17H,5-10H2,1-4H3

InChI Key

RXXCCFIXKMFJTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CCO)NC

Origin of Product

United States

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